molecular formula C4H8N2S2 B13158662 N-methylpropanedithioamide

N-methylpropanedithioamide

Cat. No.: B13158662
M. Wt: 148.3 g/mol
InChI Key: YFVWNADYGIJTCE-UHFFFAOYSA-N
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Description

N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:

N-methylpropanamide+P2S5This compound+by-products\text{N-methylpropanamide} + \text{P2S5} \rightarrow \text{this compound} + \text{by-products} N-methylpropanamide+P2S5→this compound+by-products

The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methylpropanedithioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methylpropanedithioamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.

    N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.

    N-methylthioacetamide: Contains a single thiocarbonyl group.

Uniqueness

This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

N'-methylpropanedithioamide

InChI

InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

YFVWNADYGIJTCE-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)CC(=S)N

Origin of Product

United States

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